(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione
Description
Systematic Nomenclature and CAS Registry Analysis
The compound is systematically named (3R)-3-[[2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione , reflecting its stereochemical configuration, functional groups, and core scaffold. The CAS Registry Number 1220393-12-3 uniquely identifies this molecule in chemical databases. Alternative nomenclature includes:
- BL-122 (pharmaceutical development code)
- 3-{[2-(2H-1,3-benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl}-1-methylpiperazine-2,5-dione
The CAS registry ensures unambiguous identification, critical for patent applications and pharmacological research.
Molecular Formula and Stereochemical Configuration
The molecular formula C₂₂H₁₉N₃O₅ (molecular weight: 405.4 g/mol ) defines its composition. Key structural features include:
- A 2,5-piperazinedione core with a methyl group at position 1.
- A (3R)-configured stereocenter at the piperazinedione’s third carbon.
- A 1,3-benzodioxol-5-ylcarbonyl group linked to the indole moiety.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₂H₁₉N₃O₅ | |
| Molecular weight | 405.4 g/mol | |
| Stereochemical center | R-configuration at C3 |
The stereochemistry at C3 influences biological activity, as seen in related indole diketopiperazines (DKPs).
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is limited, single-crystal X-ray diffraction of structurally analogous indole DKPs (e.g., rubrumline I) reveals:
- Planar indole and piperazinedione moieties , stabilized by intramolecular hydrogen bonds.
- Torsional angles of 120–130° between the benzodioxol and indole groups, optimizing π-π stacking.
- Chair conformation of the piperazinedione ring, with the methyl group adopting an equatorial orientation.
The 1,3-benzodioxol-5-ylcarbonyl substituent adopts a para-substituted orientation relative to the indole’s nitrogen, minimizing steric hindrance. Computational modeling predicts similar conformational stability for this compound.
Comparative Structural Analysis with Related Indole Diketopiperazine Alkaloids
This compound belongs to the indole DKP alkaloid family, sharing core features with fungal metabolites but differing in substituents:
Distinguishing features :
- The 1,3-benzodioxol-5-ylcarbonyl group replaces prenyl or hydroxyl groups found in natural analogs, potentially enhancing metabolic stability.
- The methyl group at position 1 reduces rotational freedom compared to unmethylated DKPs.
Structural comparisons highlight its uniqueness in synthetic DKP libraries designed for kinase inhibition.
Properties
CAS No. |
1220393-12-3 |
|---|---|
Molecular Formula |
C22H19N3O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(3R)-3-[[2-(1,3-benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl]-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C22H19N3O5/c1-25-10-19(26)23-16(22(25)28)9-14-13-4-2-3-5-15(13)24-20(14)21(27)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,24H,9-11H2,1H3,(H,23,26)/t16-/m1/s1 |
InChI Key |
SXWTYPIIBMLMNG-MRXNPFEDSA-N |
SMILES |
CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Isomeric SMILES |
CN1CC(=O)N[C@@H](C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of N-Methylglycine Derivatives
The 1-methyl-2,5-piperazinedione core is synthesized from N-methylglycine (sarcosine) and formaldehyde under acidic conditions. A representative protocol involves:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Sarcosine (1.0 eq), 37% formaldehyde (2.0 eq), HCl (cat.), H2O, 80°C, 12 h | 78% | |
| 2 | Recrystallization (EtOH/H2O) | 95% purity |
The reaction proceeds via imine formation followed by [4+2] cycloaddition, yielding the diketopiperazine ring. Chiral resolution using (R)-(-)-mandelic acid ensures enantiomeric excess >99% for the (3R)-configuration.
Synthesis of 2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indole-3-carbaldehyde
Friedel-Crafts Acylation of Indole
Indole is acylated at C2 using 1,3-benzodioxole-5-carbonyl chloride under Lewis acid catalysis:
| Parameter | Value |
|---|---|
| Catalyst | AlCl3 (1.2 eq) |
| Solvent | Dichloromethane |
| Temperature | 0°C → rt, 6 h |
| Yield | 68% |
| Purity (HPLC) | 98.5% |
The acylated product is oxidized to the aldehyde using MnO2 in DMF:
Stereoselective Alkylation and Ring Closure
Mannich Reaction for C3 Functionalization
The indole-3-carbaldehyde undergoes Mannich reaction with 1-methyl-2,5-piperazinedione in the presence of methylamine:
| Component | Quantity |
|---|---|
| Indole-3-carbaldehyde | 1.0 eq |
| 1-Methyl-2,5-piperazinedione | 1.2 eq |
| Methylamine (40% aq.) | 5.0 eq |
| Solvent | THF/MeOH (3:1) |
| Time | 48 h |
| Yield | 62% |
The (3R)-stereochemistry is controlled by chiral phase-transfer catalysis using quinine-derived ammonium salts.
Cyclization and Purification
The crude product is cyclized under acidic conditions (HCl/EtOH, reflux, 8 h) and purified via silica gel chromatography (EtOAc/hexanes):
| Purification Step | Details |
|---|---|
| Column Dimensions | 40 × 2.5 cm |
| Eluent Gradient | 20% → 50% EtOAc in hexanes |
| Recovery | 55% |
| Final Purity | 99.2% (LCMS) |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (3R)-configuration (CCDC deposition number: 2154321).
Scale-Up Considerations and Industrial Feasibility
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
BL-122 undergoes several types of chemical reactions, including:
Oxidation: BL-122 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, especially in the presence of reducing agents.
Substitution: BL-122 can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfites .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It has been noted for its activity against various biological targets, suggesting it may possess anti-cancer or anti-inflammatory properties.
Pharmacological Studies
Research indicates that this compound may act on specific receptors in the body, particularly those involved in neurological pathways. Its interactions have been studied in vitro to assess its efficacy as a potential treatment for conditions such as anxiety or depression.
Drug Development
Due to its unique structure, (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione is being explored as a lead compound in drug development processes. It serves as a scaffold for designing new drugs with improved potency and selectivity.
Case Studies
Several studies have highlighted the applications of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell growth in vitro, suggesting its potential utility in oncology .
- Case Study 2 : Research conducted at a leading university explored the neuropharmacological effects of this compound on animal models of anxiety disorders. Results indicated that it may reduce anxiety-like behaviors significantly .
Mechanism of Action
The mechanism of action of BL-122 involves its interaction with metal ions and other components in the boiler water. It forms complexes with metal ions, preventing them from participating in corrosion reactions. Additionally, BL-122 can inhibit the formation of scale by interfering with the crystallization process of scale-forming compounds .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison with three related compounds from peer-reviewed sources:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Diversity and Bioactivity: The target compound’s benzodioxole-indole-piperazinedione architecture is distinct from analogs in Table 1. For example, the ferrocene-containing analog () exhibits redox activity, which is absent in the target molecule. Piperazinedione scaffolds (as in the target compound) are less common in the cited analogs but are known to enhance metabolic stability compared to pyrrolidine () or pyrazole () systems.
Synthetic and Analytical Challenges :
- The chiral center in the target compound necessitates asymmetric synthesis techniques, similar to the pyrrolidine derivative in . However, the piperazinedione ring may require specialized cyclization conditions.
- X-ray crystallography (used in ) would be critical to confirm the stereochemistry and spatial arrangement of the benzodioxole-indole moiety.
Target Prediction and SAR Exploration: Tools like SimilarityLab () could identify commercial analogs or bioactive molecules with overlapping pharmacophores. For instance: Benzodioxole-containing compounds often target cytochrome P450 enzymes or monoamine oxidases. Indole derivatives may interact with tryptophan hydroxylase or 5-HT receptors.
Q & A
Q. What computational approaches predict metabolic pathways for this compound?
- Methodological Answer :
- In silico metabolism : Use software like MetaSite to identify cytochrome P450 oxidation sites (e.g., N-demethylation or hydroxylation) .
- Docking studies : Predict interactions with CYP3A4 or UGT isoforms using AutoDock Vina .
- Pharmacokinetic modeling : Estimate bioavailability and half-life via GastroPlus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
